Thiophene-2-carbonitrile
Overview
Description
Thiophene-2-carbonitrile is a compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. Its structure typically consists of a thiophene ring bonded to a carbonitrile group.
Synthesis Analysis
Thiophene-2-carbonitrile and its derivatives are synthesized through various methods, including cycloaddition reactions and halogenation. For instance, Krayushkin et al. (1988) explored the synthesis of thiophene-3-carbonitrile N-oxides containing alkylthio, alkylsulfinyl, and alkylsulfonyl groups in the 2-position, showcasing its reactivity in cycloaddition reactions to form isoxazolines (Krayushkin et al., 1988).
Molecular Structure Analysis
The molecular structure of thiophene-2-carbonitrile derivatives has been analyzed using techniques like NMR and X-ray diffraction. Çoruh et al. (2005) reported on a thiophene derivative, highlighting its structural features, including intermolecular interactions and molecular orientation (Çoruh et al., 2005).
Chemical Reactions and Properties
Various chemical reactions and properties of thiophene-2-carbonitrile have been studied. Bohnwagner et al. (2017) investigated the photochemical properties of thiophene analogs, revealing insights into their fluorescence behavior and potential applications (Bohnwagner et al., 2017).
Physical Properties Analysis
The physical properties of thiophene-2-carbonitrile derivatives, such as solvatochromic behavior, have been a subject of research. For example, Dappour et al. (2019) examined the photophysical properties of bithiophene carbonitrile derivatives in different solvents, highlighting the impact of solvent interactions on their photophysical characteristics (Dappour et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications of thiophene-2-carbonitrile, have been widely studied. Research by Kobayashi et al. (1984) on the synthesis and properties of poly(thiophene), a polymer derivative, offers insights into its electrical conductivity and potential for use in electronic applications (Kobayashi et al., 1984).
Scientific Research Applications
Optoelectronic and Magnetic Materials : Ferrocenyl-thiophene-3-carbonitrile derivatives synthesized from Thiophene-2-carbonitrile are used as precursors for new optoelectronic and magnetic materials, indicating its significance in advanced material sciences (Rodlovskaya et al., 2019).
Fuel Cell Technology : Thiophene increases carbon nanostructure yield, which is essential for long-term use in fuel cells. This suggests its role in enhancing the performance and sustainability of energy devices (Biddinger et al., 2010).
Pharmacological Applications : Novel thiophene derivatives synthesized from Thiophene-2-carbonitrile have shown high antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential in therapeutic applications (Amr et al., 2010).
Chemical Synthesis : Thiophene-2-carbonitrile is used to synthesize stable nitrile oxides which can accelerate cycloaddition reactions, important for various synthetic processes (Krayushkin et al., 1989).
Asymmetric Catalysis : Modular thiophene-oxazoline ligands with Thiophene-2-carbonitrile efficiently synthesize chiral diaryl methanol products, crucial for asymmetric catalysis in synthetic chemistry (Chai et al., 2006).
Electrochromic Devices : Derivatives like 2,5-di(thiophen-2-yl)furan-3-carbonitrile show promising electrochromic properties, making them suitable for applications in electronic display technologies (Abaci et al., 2016).
Antibacterial Agents : Certain thiophene-based compounds synthesized using Thiophene-2-carbonitrile have shown better antibacterial activity than standard drugs, indicating its potential in developing new antimicrobial agents (Khan et al., 2013).
Photophysical Studies : Thiophene-2-carbonitrile derivatives exhibit solvatochromic behavior, which is important for understanding the photophysical properties of materials in various solvents (Dappour et al., 2019).
Antitubercular Activity : Some derivatives exhibit potential anti-tubercular activity, suggesting their use in treating bacterial infections like tuberculosis (Obu et al., 2021).
Safety And Hazards
Future Directions
Thiophene-2-carbonitrile has been used as an electrolyte additive to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . This effect results from the formation of a more stable surface layer on the surface of the LNMO cathode, and it may be due to the participation of Thiophene-2-carbonitrile, which cannot only inhibit the severe decomposition of the electrolyte but also reduce the dissolution of Mn and Ni during the cycle .
properties
IUPAC Name |
thiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPOOAWTRIURFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143114 | |
Record name | Thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carbonitrile | |
CAS RN |
1003-31-2 | |
Record name | 2-Thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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